1-Boc-3-allylazetidine

Catalog No.
S2751249
CAS No.
206446-46-0
M.F
C11H19NO2
M. Wt
197.278
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-3-allylazetidine

CAS Number

206446-46-0

Product Name

1-Boc-3-allylazetidine

IUPAC Name

tert-butyl 3-prop-2-enylazetidine-1-carboxylate

Molecular Formula

C11H19NO2

Molecular Weight

197.278

InChI

InChI=1S/C11H19NO2/c1-5-6-9-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

NRVSFSWUHOREJA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C1)CC=C

Solubility

not available

1-Boc-3-allylazetidine is a derivative of azetidine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an allyl group at the third position of the azetidine ring. This compound is notable for its structural features that facilitate various chemical transformations and biological interactions. The Boc group enhances the stability and solubility of the molecule, making it a useful intermediate in organic synthesis.

, primarily due to its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 3-allylazetidine, which can further undergo nucleophilic substitutions or cyclizations.
  • Alkylation: The nitrogen atom can be alkylated using various electrophiles, leading to the formation of more complex azetidine derivatives.
  • Nucleophilic Addition: The allyl group can participate in reactions such as allylic substitution or addition to electrophiles, allowing for the construction of diverse molecular architectures.

1-Boc-3-allylazetidine has shown potential biological activity, particularly in medicinal chemistry. Its derivatives have been explored for their effects on various biological targets, including:

  • Antimicrobial Activity: Some studies indicate that azetidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Neuroprotective Effects: Compounds related to 1-Boc-3-allylazetidine have been investigated for their neuroprotective effects in models of neurodegenerative diseases.

The synthesis of 1-Boc-3-allylazetidine typically involves several key steps:

  • Formation of the Azetidine Ring: The initial step often involves cyclization reactions of precursors such as amino acids or diols.
  • Boc Protection: The nitrogen atom is protected using di-tert-butyl dicarbonate under basic conditions to yield the Boc-protected azetidine.
  • Allylation: An allyl halide (e.g., allyl bromide) is used to introduce the allyl group at the third position, usually through nucleophilic substitution reactions.

These steps can be performed in various solvents like tetrahydrofuran or dichloromethane, with yields often varying based on reaction conditions .

1-Boc-3-allylazetidine serves multiple applications in organic and medicinal chemistry:

  • Intermediate in Drug Synthesis: It is utilized as a building block in synthesizing pharmaceuticals, particularly those targeting neurological conditions.
  • Synthetic Chemistry: Its unique structure allows for further modifications to create libraries of compounds for screening in drug discovery.

Studies involving 1-Boc-3-allylazetidine focus on its interactions with biological systems and other chemical entities:

  • Receptor Binding Studies: Research has been conducted to evaluate how derivatives bind to specific receptors, which is crucial for understanding their pharmacological profiles.
  • Metabolic Stability: Investigations into how this compound is metabolized by enzymes provide insights into its potential therapeutic window and safety profile.

1-Boc-3-allylazetidine shares structural similarities with several other azetidine derivatives. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
1-tert-butyl 3-ethyl azetidine-1,3-dicarboxylate1346674-10-90.98
N-Boc-Azetidine-3-carboxylic acid142253-55-20.96
1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid887591-62-00.96
tert-butyl 3-formylazetidine-1-carboxylate177947-96-50.88

Uniqueness of 1-Boc-3-Allylazetidine

The uniqueness of 1-Boc-3-allylazetidine lies in its specific combination of a Boc protecting group and an allyl substituent at the third position. This configuration not only enhances its stability but also provides a versatile platform for further chemical modifications that are less accessible with other similar compounds. Its potential biological activities further distinguish it from its counterparts, making it a valuable compound in both synthetic and medicinal chemistry contexts.

XLogP3

2.2

Dates

Modify: 2023-08-16

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